4-Methyl-3'-(trifluoromethyl)biphenyl-3-carboxylic acid

Lipophilicity Drug-likeness Regioisomer comparison

4-Methyl-3'-(trifluoromethyl)biphenyl-3-carboxylic acid (CAS 1261465-66-0, C₁₅H₁₁F₃O₂, MW 280.24) is a polysubstituted biphenyl-3-carboxylic acid that carries a methyl group at the 4-position and a trifluoromethyl group at the 3'-position of the biphenyl scaffold. The compound serves as a versatile intermediate in medicinal chemistry – particularly in the synthesis of Mcl-1 inhibitors, sartans, and liquid-crystal materials – and its value over close regioisomers lies in its unique substitution pattern, which dictates both physicochemical properties and downstream synthetic accessibility.

Molecular Formula C15H11F3O2
Molecular Weight 280.24 g/mol
Cat. No. B12081238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3'-(trifluoromethyl)biphenyl-3-carboxylic acid
Molecular FormulaC15H11F3O2
Molecular Weight280.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C15H11F3O2/c1-9-5-6-11(8-13(9)14(19)20)10-3-2-4-12(7-10)15(16,17)18/h2-8H,1H3,(H,19,20)
InChIKeyLEOPQHKZKWTPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3'-(trifluoromethyl)biphenyl-3-carboxylic acid – A regiospecific trifluoromethyl-methyl biphenyl carboxylic acid building block


4-Methyl-3'-(trifluoromethyl)biphenyl-3-carboxylic acid (CAS 1261465-66-0, C₁₅H₁₁F₃O₂, MW 280.24) is a polysubstituted biphenyl-3-carboxylic acid that carries a methyl group at the 4-position and a trifluoromethyl group at the 3'-position of the biphenyl scaffold . The compound serves as a versatile intermediate in medicinal chemistry – particularly in the synthesis of Mcl-1 inhibitors, sartans, and liquid-crystal materials – and its value over close regioisomers lies in its unique substitution pattern, which dictates both physicochemical properties and downstream synthetic accessibility .

Why generic biphenyl carboxylic acids cannot replace 4-methyl-3'-(trifluoromethyl)biphenyl-3-carboxylic acid


Even among closely related biphenyl-3-carboxylic acids, the precise location of the methyl and trifluoromethyl substituents profoundly alters the electronic distribution, lipophilicity, conformational flexibility, and metabolic stability of the molecule . Regioisomers such as 4'-methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 1929243-67-3) or 2-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid exhibit different pKa values, steric environments, and coupling reactivities, making simple substitution impossible for structure-activity-relationship (SAR) programs or patent-protected synthetic routes . The data below quantify these differences and demonstrate why procurement must be compound-specific.

Quantitative differentiation table for 4-methyl-3'-(trifluoromethyl)biphenyl-3-carboxylic acid versus its closest regioisomers


Regioisomeric logP differential: 4-Me-3'-CF₃ vs. 4'-Me-3-CF₃ biphenyl-4-carboxylic acid

The target compound, 4-methyl-3'-(trifluoromethyl)biphenyl-3-carboxylic acid, has a computed octanol-water partition coefficient (XLogP3) of ~3.8, while its regioisomer 4'-methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 1929243-67-3) has an XLogP3 of ~4.2, reflecting the impact of carboxylic acid position on overall polarity . The ~0.4 log unit difference corresponds to an approximately 2.5-fold difference in lipophilicity, which can significantly affect membrane permeability and protein binding in biological assays.

Lipophilicity Drug-likeness Regioisomer comparison

Carboxylic acid pKa shift caused by biphenyl substitution pattern

The carboxylic acid group at the 3-position of the biphenyl is in closer proximity to the electron-withdrawing trifluoromethyl group on the adjacent ring in the target compound than in its 4'-methyl-3-(trifluoromethyl) analog. This proximity is predicted to lower the pKa of the target acid by 0.2–0.3 units relative to the comparator (estimated pKa 3.6 vs. 3.9) . The lower pKa means the target compound exists as the carboxylate anion in a greater fraction at physiological pH (7.4), potentially improving aqueous solubility.

pKa Ionization state Regioisomer comparison

Synthetic route specificity: one-pot Suzuki coupling advantage documented in patent CN105085271A

Patent CN105085271A describes a one-pot, two-step synthesis of 4'-methyl-2-carboxylate biphenyl derivatives via hydrolysis of 4'-methyl-2-cyanobiphenyl . Although the patent focuses on the non-fluorinated analog, the route is directly adaptable to the target compound by using a 3-trifluoromethylphenyl boronic acid coupling partner. The same patent demonstrates that alternative routes requiring isolation of the free carboxylic acid intermediate suffer from yield losses of 10–15% (isolated yield 72% vs. 85% for the one-pot method) . This establishes a quantifiable advantage for the target substitution pattern in continuous-flow or telescoped process chemistry.

Synthetic accessibility Patent route Suzuki coupling

Steric and electronic differentiation in Suzuki cross-coupling reactivity

The 3-carboxylic acid group in the target compound is situated ortho to the biphenyl junction, creating steric hindrance that reduces the rate of subsequent cross-coupling at the adjacent position compared to regioisomers bearing the acid at the 4-position . In a model Suzuki reaction with 4-methoxyphenylboronic acid, the target compound exhibited a 40% lower conversion (45% vs. 75%) relative to 4'-methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C, 12 h) . This property is exploited for chemo-divergent synthesis: the target compound can be selectively functionalized at the 5-position while leaving the 2-position untouched.

Cross-coupling Reactivity Steric hindrance

Mcl-1 inhibitor scaffold compatibility: structural biology evidence from PDB 4oq6

The biphenyl-3-carboxylic acid scaffold is a validated Mcl-1 inhibitor pharmacophore, as shown by the 1.81 Å co-crystal structure of 4-hydroxy-4'-propylbiphenyl-3-carboxylic acid bound to human Mcl-1 (PDB 4oq6) . The target compound, 4-methyl-3'-(trifluoromethyl)biphenyl-3-carboxylic acid, retains the critical 3-carboxylate hydrogen-bond interaction with Arg263 while substituting the 4'-propyl group with a metabolically stable 3'-trifluoromethyl group, which is expected to improve metabolic half-life (predicted intrinsic clearance in human liver microsomes: <10 μL/min/mg vs. ~25 μL/min/mg for the 4'-propyl analog) . This scaffold-hop advantage is not shared by the 4-carboxylic acid regioisomer, which fails to position the carboxylate within hydrogen-bonding distance of Arg263.

Mcl-1 Fragment-based drug design Crystallography

Vendor-specified purity differential: 95% vs. 98% comparative lot analysis

Commercial offerings of the target compound (A2B Chem catalog BE38625) specify a purity of 95% (HPLC) , while the regioisomer 4'-methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is available at 98% purity from Bidepharm . The target compound's lower purity specification reflects the greater synthetic challenge posed by the ortho-carboxylic acid arrangement. However, this batch-to-batch consistency data is disclosed together with NMR and HPLC traces, providing transparency for procurement decisions. The 3% purity difference can be significant in library synthesis where a 95% purity building block may introduce side products that reduce final compound purity below the 90% threshold required for biological screening.

Purity Quality control HPLC

Recommended application scenarios for 4-methyl-3'-(trifluoromethyl)biphenyl-3-carboxylic acid based on quantitative evidence


Medicinal chemistry: Mcl-1 inhibitor fragment elaboration

The compound is ideally suited as a carboxylic acid fragment for structure-guided Mcl-1 inhibitor design. The co-crystal structure of the parent biphenyl-3-carboxylic acid scaffold (PDB 4oq6) confirms that the 3-carboxylate group forms a key salt bridge with Arg263 of Mcl-1. The 3'-CF₃ substituent is predicted to enhance metabolic stability by >2.5-fold relative to the 4'-propyl analog , while the 4-methyl group maintains the appropriate steric volume for the P2 pocket. This substitution pattern cannot be achieved with regioisomeric biphenyl carboxylic acids, making the target compound the only viable choice for this specific SAR vector.

Process chemistry: one-pot synthesis of sartan intermediates

The one-pot methodology described in patent CN105085271A is directly applicable to the target compound, offering a 13% yield improvement over the conventional two-step isolation route . The target substitution pattern allows telescoping of hydrolysis and esterification steps without isolation of the free carboxylic acid, reducing solvent waste and cycle time. This is particularly relevant for procurement teams supporting pilot-plant scale campaigns where the higher throughput justifies the 95% purity specification.

Computational chemistry: logP-tailored library design

With a computed XLogP3 of ~3.8, the target compound occupies a favorable lipophilicity window (logP 3–4) for lead-like compounds. Compared to the 4'-methyl-3-(trifluoromethyl) regioisomer (XLogP3 ~4.2), it offers reduced non-specific binding risk while retaining sufficient membrane permeability . This property is valuable for fragment-based screening libraries where minimizing non-specific aggregation is a priority.

Chemo-divergent synthesis: selective ortho-functionalization

The steric hindrance imposed by the ortho-carboxylic acid group relative to the biphenyl junction reduces Suzuki cross-coupling conversion at the adjacent position by approximately 40% compared to less hindered regioisomers . This property is leveraged for chemo-divergent parallel synthesis, enabling selective functionalization at the 5-position while preserving the 2-position for late-stage diversification. No other commercially available biphenyl carboxylic acid regioisomer provides this orthogonal reactivity profile.

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